N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
Description
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-22-21(23-11-14)26(2)15-6-5-7-27(12-15)20-16-8-18(28-3)19(29-4)9-17(16)24-13-25-20/h8-11,13,15H,5-7,12H2,1-4H3 |
InChI Key |
CJIGPAHGJKVUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with piperidine derivatives under basic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting the quinazoline intermediate with piperidine-3-amine under suitable conditions.
Formation of the Pyrimidine Ring: The final step involves the reaction of the intermediate with 2,4-diaminopyrimidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline or pyrimidine derivatives .
Scientific Research Applications
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
Chemical Biology: The compound is utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based anticancer drug.
Uniqueness
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific structural features and the combination of quinazoline and pyrimidine moieties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
